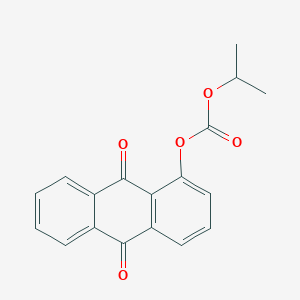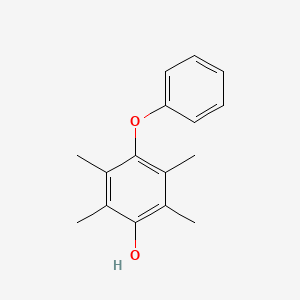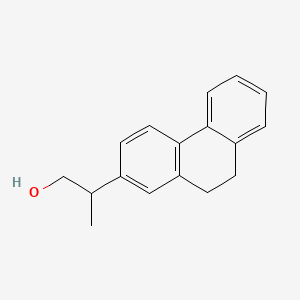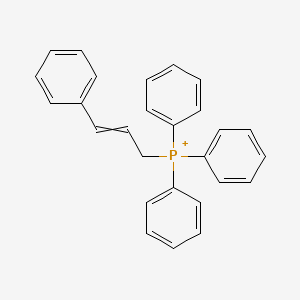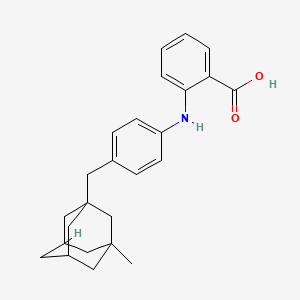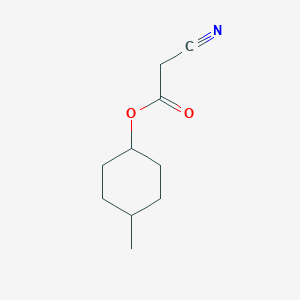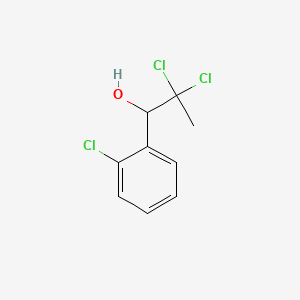![molecular formula C14H10N2S B14673978 2-[5-(2-Pyridyl)-2-thienyl]pyridine CAS No. 35299-68-4](/img/structure/B14673978.png)
2-[5-(2-Pyridyl)-2-thienyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-Pyridyl)-2-thienyl]pyridine is a heterocyclic compound that features both pyridine and thiophene rings
Vorbereitungsmethoden
The synthesis of 2-[5-(2-Pyridyl)-2-thienyl]pyridine typically involves cross-coupling reactions. One common method is the Suzuki–Miyaura coupling, which uses palladium catalysts to facilitate the reaction between boron reagents and halides . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol. Industrial production methods may involve similar cross-coupling techniques but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-[5-(2-Pyridyl)-2-thienyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[5-(2-Pyridyl)-2-thienyl]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[5-(2-Pyridyl)-2-thienyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity . This interaction can modulate various biochemical pathways, making it a valuable tool in both research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2-[5-(2-Pyridyl)-2-thienyl]pyridine can be compared to other heterocyclic compounds such as:
Pyridine: A simpler structure with a single nitrogen atom in the ring.
Thiophene: A sulfur-containing heterocycle that is structurally similar but lacks the pyridine ring.
Bipyridine: Contains two pyridine rings and is commonly used as a ligand in coordination chemistry.
The uniqueness of this compound lies in its combination of pyridine and thiophene rings, which imparts distinct chemical and physical properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
35299-68-4 |
|---|---|
Molekularformel |
C14H10N2S |
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
2-(5-pyridin-2-ylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C14H10N2S/c1-3-9-15-11(5-1)13-7-8-14(17-13)12-6-2-4-10-16-12/h1-10H |
InChI-Schlüssel |
NIJMGWPTVYSTCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C3=CC=CC=N3 |
Löslichkeit |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



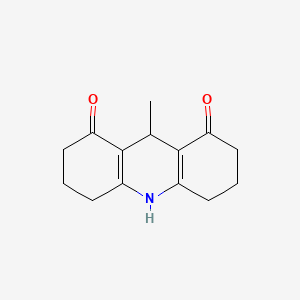

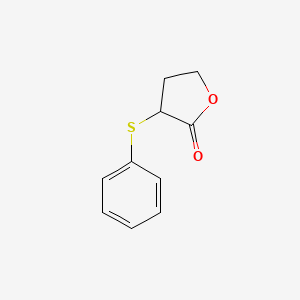

![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
